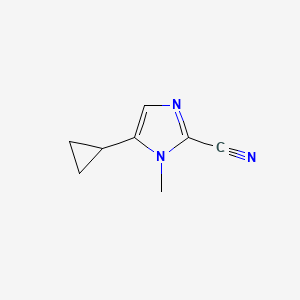![molecular formula C8H10ClN3 B1403611 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride CAS No. 1432754-52-3](/img/structure/B1403611.png)
1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride
Vue d'ensemble
Description
1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a chemical compound with the CAS RN®: 1432754-52-3 . It is used as a reagent in various research and development applications .
Molecular Structure Analysis
The molecular formula of 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is C8H9N3 . The InChI code is 1S/C8H9N3.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4,9H2,(H,10,11);1H .Applications De Recherche Scientifique
Medicinal Chemistry
1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride: is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its structure serves as a key intermediate in the development of molecules with potential therapeutic effects. The compound’s reactivity allows for selective modifications, enabling the creation of derivatives that can be assessed for pharmacological activity .
Pharmacology
In pharmacology, this compound is explored for its potential role in drug discovery. It may be involved in the synthesis of small molecule inhibitors targeting specific receptors or enzymes within biological pathways. The hydrochloride salt form aids in the solubility and stability of the compound, which is crucial for in vitro and in vivo studies .
Neuroscience
Neuroscience research can benefit from 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride due to its potential to modulate neurological pathways. Derivatives of this compound could influence neurotransmitter systems, providing insights into the treatment of neurological disorders or contributing to the understanding of neural function .
Materials Science
In the field of materials science, this compound’s derivatives could be used to develop new materials with unique electrical or optical properties. Its molecular structure might contribute to the formation of novel polymers or contribute to the design of organic semiconductors .
Biology
Biological applications include using this compound as a building block for bioconjugation in the study of protein interactions and cellular processes. Its reactive amine group can be linked to biomolecules or fluorescent tags, aiding in the visualization and analysis of biological systems .
Chemistry
Chemists utilize 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride for various synthetic applications. It can act as a precursor in the synthesis of complex organic molecules. Its incorporation into larger structures is valuable for studying reaction mechanisms and developing new synthetic methodologies .
Mécanisme D'action
While the specific mechanism of action for 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is not mentioned in the sources, it’s worth noting that similar compounds have been studied for their potential as immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHBSWJOZDDAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
267876-36-8 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267876-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1403536.png)

![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)

![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B1403545.png)


![Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B1403548.png)

